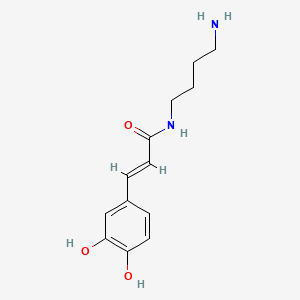

N-Caffeoylputrescine

Descripción general

Descripción

N-Cafeoilputrescina, (E)-: es una amida del ácido cafeico que se encuentra en plantas de tabaco (Nicotiana tabacum L.) . Es un compuesto fenilpropanóide que pertenece a la clase de las fenolaminas, que son conocidas por su papel en los mecanismos de defensa de las plantas . El compuesto tiene una fórmula molecular de C13H18N2O3 y un peso molecular de 250,29 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: N-Cafeoilputrescina, (E)- puede sintetizarse mediante la reacción del ácido cafeico con putrescina bajo condiciones específicas. La reacción suele implicar el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida . La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .

Métodos de producción industrial: Esto podría implicar el uso de reactores de flujo continuo y sistemas automatizados para garantizar una producción constante .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Cafeoilputrescina, (E)- sufre diversas reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo fenólicos pueden oxidarse a quinonas en condiciones oxidantes.

Reducción: El doble enlace en la porción propenamida puede reducirse para formar la amida saturada correspondiente.

Sustitución: El nitrógeno amida puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2) pueden utilizarse.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) como catalizador.

Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo pueden utilizarse en condiciones básicas.

Productos principales:

Oxidación: Formación de quinonas y otros derivados oxidados.

Reducción: Formación de la amida saturada correspondiente.

Sustitución: Formación de amidas sustituidas y otros derivados.

Aplicaciones Científicas De Investigación

N-Cafeoilputrescina, (E)- tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

N-Cafeoilputrescina, (E)- ejerce sus efectos principalmente a través de su interacción con las vías de defensa de las plantas. Está involucrado en la vía de señalización del ácido jasmónico (JA), que es crucial para la defensa de las plantas contra los herbívoros . El compuesto está regulado por factores de transcripción como MYB8, que controlan la producción de fenolaminas . Cuando se activa la vía JA, N-Cafeoilputrescina, (E)- ayuda a repeler a los herbívoros al hacer que la planta sea menos apetecible .

Comparación Con Compuestos Similares

Compuestos similares:

N-Feruloilputrescina: Otra fenolamina con propiedades de defensa de las plantas similares.

N-Decafeofilspermidina: Un compuesto relacionado con vías biosintéticas similares.

Singularidad: N-Cafeoilputrescina, (E)- es único debido a su papel específico en la vía de señalización JA y su eficacia en la repeler a los herbívoros . Su estructura le permite interactuar con dianas moleculares específicas, lo que lo convierte en un compuesto valioso para estudiar los mecanismos de defensa de las plantas .

Propiedades

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26148-06-1 | |

| Record name | N-Caffeoylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CAFFEOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Paucine?

A1: Paucine (N-Caffeoylputrescine) is a phenolic amide composed of caffeic acid and putrescine. While a specific study dedicated solely to Paucine's spectroscopic data wasn't found in the provided research, its structure was elucidated in the context of other studies. For example, its presence was confirmed in the flower buds of Magnolia biondii Pamp using spectroscopic analysis. []

Q2: What are the known biological activities of Paucine?

A2: Paucine has been identified as a potential antioxidant. In a study investigating red pepper cultivars, Paucine demonstrated significant radical-scavenging activity and protective effects against oxidative stress in HepG2 cells. []

Q3: Are there any known structure-activity relationship (SAR) studies on Paucine?

A3: While the provided research doesn't delve into specific SAR studies for Paucine, its antioxidant activity is likely influenced by the presence of the caffeic acid moiety, a known antioxidant. Modifications to either the caffeic acid or the putrescine portion could potentially alter its activity and should be further investigated.

Q4: What is the environmental impact and degradation pathway of Paucine?

A4: The provided research doesn't contain information regarding the environmental impact or degradation of Paucine. As a natural compound found in various plant species, further research is needed to assess its persistence, potential for bioaccumulation, and overall impact on the environment.

Q5: What analytical methods are used to identify and quantify Paucine?

A5: Several studies utilized chromatographic techniques to isolate and identify Paucine. For instance, researchers used a combination of silica gel, Sephadex LH-20, MCI gel, and RP-18 column chromatography to isolate Paucine from Exochorda racemosa. [] Further identification was achieved through spectroscopic analysis, including techniques like NMR and mass spectrometry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)

![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)

![2,6-dichloro-N-[(Z)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride](/img/structure/B1232509.png)

![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)